molecular formula C20H26N2O7S2 B8092829 Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one bis(4-methylbenzenesulfonate)

Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one bis(4-methylbenzenesulfonate)

Numéro de catalogue: B8092829
Poids moléculaire: 470.6 g/mol
Clé InChI: DUYBLBJAEGBLSU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one bis(4-methylbenzenesulfonate) is a bicyclic pyrrolidine derivative stabilized as a bis-salt with 4-methylbenzenesulfonic acid (tosylic acid). The core structure consists of a hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one scaffold, a rigid bicyclic system with two nitrogen atoms that are protonated and paired with tosylate counterions. This salt form enhances aqueous solubility and crystallinity, making it advantageous for pharmaceutical formulations. Its molecular weight is approximately 470.58 g/mol (calculated), with the tosylate groups contributing significantly to its physicochemical profile .

Propriétés

IUPAC Name

2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-4-one;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8O3S.C6H10N2O/c2*1-6-2-4-7(5-3-6)11(8,9)10;9-6-5-3-7-1-4(5)2-8-6/h2*2-5H,1H3,(H,8,9,10);4-5,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYBLBJAEGBLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CNC(=O)C2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one bis(4-methylbenzenesulfonate) is a compound of increasing interest in pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7_{7}H8_{8}O3_{3}S·1/2C6_{6}H10_{10}N2_{2}O
  • Molecular Weight : 470.56 g/mol
  • CAS Number : 2448158-06-1

Research indicates that hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one derivatives, including the bis(4-methylbenzenesulfonate) form, exhibit significant interactions with the nociceptin/orphanin FQ (N/OFQ) receptor system. This receptor is implicated in pain modulation and has been targeted for developing analgesics. The compound acts as a potent NOP receptor agonist, demonstrating dose-dependent antinociceptive effects in neuropathic pain models, which suggests its potential utility in treating chronic pain conditions .

Antinociceptive Effects

In a study focusing on neuropathic pain, hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one derivatives were shown to significantly inhibit mechanical allodynia in rat models of chronic constriction injury. This effect was attributed to the compound's ability to modulate neurotransmitter release and synaptic transmission in pain pathways .

Pharmacokinetics and Safety Profile

The compound exhibits robust metabolic stability and low affinity for the hERG potassium ion channel, indicating a potentially favorable safety profile compared to other analgesics. This characteristic is crucial for minimizing cardiac side effects commonly associated with many drugs targeting similar pathways .

Case Studies

  • Neuropathic Pain Model :
    • Objective : To evaluate the antinociceptive properties of hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one.
    • Method : Chronic constriction injury was induced in rats, followed by administration of the compound.
    • Results : Significant reduction in pain responses was observed at various dosages, supporting its efficacy as a new-class analgesic.
  • Structure-Activity Relationship Studies :
    • Various analogs of hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one have been synthesized and tested for their biological activity. These studies help identify structural features that enhance receptor binding and activity, paving the way for optimized drug candidates .

Summary of Research Findings

StudyFocusKey Findings
Antinociceptive effectsDemonstrated significant inhibition of mechanical allodynia in neuropathic pain models.
Structure-activity relationshipIdentified critical structural features enhancing receptor interaction and activity.
PharmacokineticsShowed robust metabolic stability with minimal hERG channel interaction.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Comparison with Other Salts

Tosylates are often preferred over hydrochloride or mesylate salts in drug development due to superior stability and solubility. For example:

  • Hydrochloride salts may exhibit hygroscopicity, complicating formulation.
  • Mesylates can have higher melting points but lower solubility in organic solvents.
    The tosylate form of the target compound balances these properties, making it suitable for oral or injectable formulations.

Pharmaceutical Relevance

The Boc group in Compound 26 is typically removed to generate a free amine, which could subsequently form salts like the bis-tosylate for final formulation .

Industrial Considerations

  • Scalability : The bis-tosylate’s synthesis likely avoids costly coupling reagents (e.g., HATU in Compound 26), reducing production costs.
  • Regulatory Compliance : Tosylates are well-characterized in pharmacopeias, simplifying regulatory approval.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.